4-N-Cbz-Aminomethyl-cyclohexone

Descripción general

Descripción

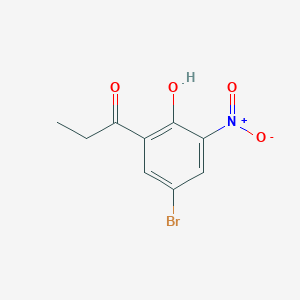

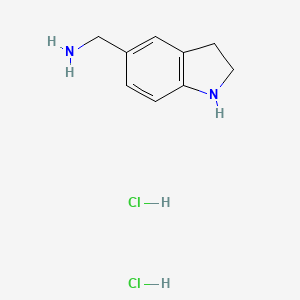

4-N-Cbz-Aminomethyl-cyclohexone is a cyclic ketone compound that contains a carbonyl group and an amine group. It belongs to the class of arylcyclohexylamine compounds. The molecular formula is C15H19NO3 and the molecular weight is 261.32 g/mol .

Synthesis Analysis

The synthesis of this compound involves the use of N,N,N’,N’-tetramethylethylenediamine and sec-butyllithium in tetrahydrofuran and toluene at -78 to 20℃ . The reaction mixture is warmed to room temperature and stirred overnight . The crude product is then purified by reverse phase chromatography .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: C1CC(=O)CCC1CNC(=O)OCC2=CC=CC=C2 . This indicates the presence of a cyclohexone ring with an aminomethyl group attached to it, and a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the aminomethyl group .Aplicaciones Científicas De Investigación

Recent Advances in Cyclohexene Oxidation

Catalytic Oxidation of Cyclohexene

A review by Cao et al. (2018) highlights the significant interest in the selective catalytic oxidation of cyclohexene due to its role in producing industrially valuable intermediates like cyclohexanol, cyclohexanone, and adipic acid. This research emphasizes the development of controllable reactions that selectively afford targeted products, which is synthetically valuable for applications in both academia and industry. The advancements in this area could potentially relate to the chemical reactions and processing involving 4-N-Cbz-Aminomethyl-cyclohexone, given its structural relation to cyclohexane and cyclohexene derivatives (Cao et al., 2018).

Oxidation Processes for Environmental Remediation

Degradation and Fate of Contaminants by Advanced Oxidation Processes

Alharbi and Price (2017) discuss the use of advanced oxidation processes (AOPs) in degrading persistent pharmaceutically active contaminants in water, including carbamazepine. Though not directly related to this compound, this study provides insights into how similar compounds could be involved in environmental remediation efforts, highlighting the versatility of cyclohexane derivatives in scientific applications beyond pharmaceuticals (Alharbi & Price, 2017).

Cyclohexane Oxidation Reaction and Industrial Application

Cyclohexane Oxidation for Nylon Production

A review by Khirsariya and Mewada (2014) focuses on the oxidation of cyclohexane to produce cyclohexanol and cyclohexanone (K-A oil), crucial intermediates for nylon production. This study reflects the industrial significance of cyclohexane oxidation, where catalysts and reaction conditions are optimized for selectivity and conversion efficiency. Such research underscores the industrial and chemical engineering relevance of cyclohexane and its derivatives, potentially including compounds like this compound (Khirsariya & Mewada, 2014).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-N-Cbz-Aminomethyl-cyclohexone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s carbonyl group and amine group allow it to form hydrogen bonds and other interactions with biomolecules. For instance, it can act as a substrate or inhibitor for certain enzymes, influencing their activity. The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of specific proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating them, depending on the context. This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to changes in its activity and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, depending on its stability and the conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. These interactions are important for understanding how this compound is processed within the body and its overall impact on metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on various tissues and organs .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for understanding how this compound exerts its effects within the cell and its overall role in cellular processes .

Propiedades

IUPAC Name |

benzyl N-[(4-oxocyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14-8-6-12(7-9-14)10-16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXVCSAZKWKBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679446 | |

| Record name | Benzyl [(4-oxocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869895-17-0 | |

| Record name | Benzyl [(4-oxocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

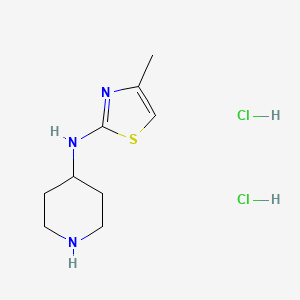

![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)

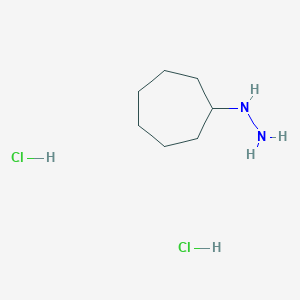

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)

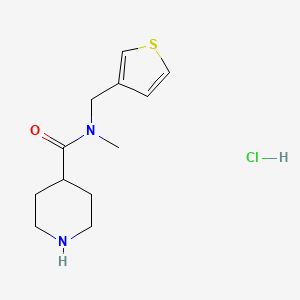

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)

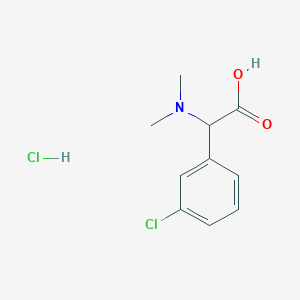

![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)